molecular formula C29H37N3O8S2 B12388283 Vemtoberant CAS No. 2169905-68-2

Vemtoberant

Cat. No.: B12388283
CAS No.: 2169905-68-2
M. Wt: 619.8 g/mol
InChI Key: PVXLIOIISUUKOQ-YADHBBJMSA-N
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Preparation Methods

The synthesis of Vemtoberant involves multiple steps, including the preparation of intermediates and the final coupling reaction. The detailed synthetic routes and reaction conditions are typically proprietary and may vary depending on the manufacturer. Industrial production methods often involve optimizing these synthetic routes to achieve high yield and purity .

Chemical Reactions Analysis

Vemtoberant undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles like sodium azide or potassium cyanide.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Vemtoberant is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:

Mechanism of Action

Vemtoberant exerts its effects by antagonizing the β3-adrenergic receptor. This receptor is involved in various physiological processes, including the regulation of lipolysis and thermogenesis. By blocking this receptor, this compound can modulate these processes, making it a valuable tool for studying metabolic and cardiovascular diseases .

Comparison with Similar Compounds

Vemtoberant is unique in its specific antagonism of the β3-adrenergic receptor. Similar compounds include:

    Salbutamol: A β2-adrenergic receptor agonist used for treating asthma.

    Clenbuterol: A β2-adrenergic receptor agonist used for treating respiratory disorders.

    Nadolol: A non-selective β-adrenergic receptor antagonist used for treating hypertension.

Compared to these compounds, this compound’s specificity for the β3-adrenergic receptor makes it particularly useful for research focused on this receptor subtype .

Properties

CAS No.

2169905-68-2

Molecular Formula

C29H37N3O8S2

Molecular Weight

619.8 g/mol

IUPAC Name

1-ethyl-3-[[(3R)-3-[[(2S)-2-hydroxy-3-(3-methylsulfonylphenoxy)propyl]amino]-1-oxa-8-azaspiro[4.5]decan-8-yl]sulfonyl]quinolin-4-one

InChI

InChI=1S/C29H37N3O8S2/c1-3-31-18-27(28(34)25-9-4-5-10-26(25)31)42(37,38)32-13-11-29(12-14-32)16-21(19-40-29)30-17-22(33)20-39-23-7-6-8-24(15-23)41(2,35)36/h4-10,15,18,21-22,30,33H,3,11-14,16-17,19-20H2,1-2H3/t21-,22+/m1/s1

InChI Key

PVXLIOIISUUKOQ-YADHBBJMSA-N

Isomeric SMILES

CCN1C=C(C(=O)C2=CC=CC=C21)S(=O)(=O)N3CCC4(CC3)C[C@H](CO4)NC[C@@H](COC5=CC(=CC=C5)S(=O)(=O)C)O

Canonical SMILES

CCN1C=C(C(=O)C2=CC=CC=C21)S(=O)(=O)N3CCC4(CC3)CC(CO4)NCC(COC5=CC(=CC=C5)S(=O)(=O)C)O

Origin of Product

United States

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